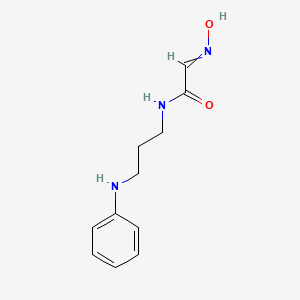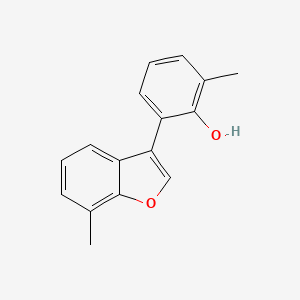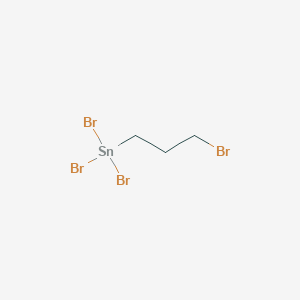
2-Furanol, 2-(1-heptynyl)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanol, 2-(1-heptynyl)tetrahydro- is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a heptynyl group attached to the furan ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 2-(1-heptynyl)tetrahydro- typically involves the reaction of tetrahydrofuran with heptynyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-Furanol, 2-(1-heptynyl)tetrahydro- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanol, 2-(1-heptynyl)tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The heptynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of functionalized furans.
Applications De Recherche Scientifique
2-Furanol, 2-(1-heptynyl)tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Furanol, 2-(1-heptynyl)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanol, tetrahydro-: A similar compound without the heptynyl group.
2-Furanmethanol, tetrahydro-: Another related compound with a hydroxymethyl group instead of the heptynyl group.
Uniqueness
The presence of the heptynyl group in 2-Furanol, 2-(1-heptynyl)tetrahydro- distinguishes it from other furan derivatives. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61307-52-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-hept-1-ynyloxolan-2-ol |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-8-11(12)9-7-10-13-11/h12H,2-5,7,9-10H2,1H3 |
Clé InChI |
BMAMDTQAYMPEQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC1(CCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


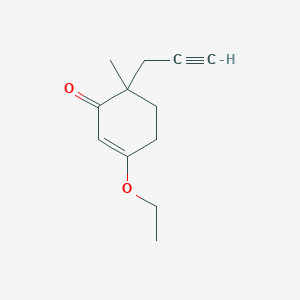
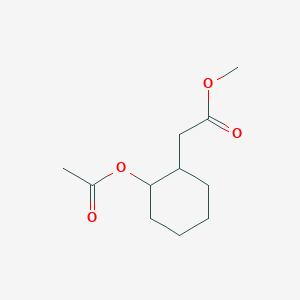

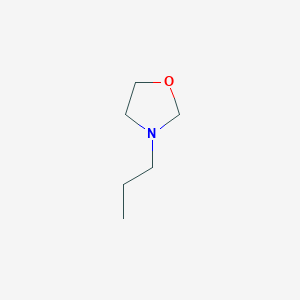
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

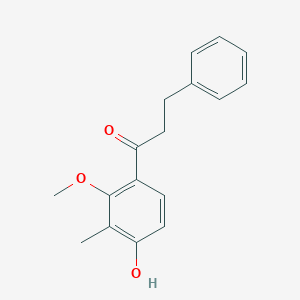
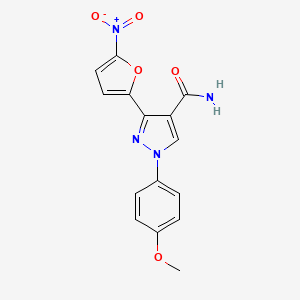
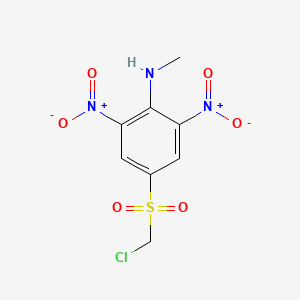
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)
